

# A Technical Guide to Commercial Verapamil-d7: Sourcing, Analysis, and Application

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## Compound of Interest

Compound Name: Verapamil-d7

Cat. No.: B15138418

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the commercial sources, availability, and technical specifications of **Verapamil-d7**. It includes detailed experimental protocols for its application as an internal standard in quantitative analysis and visual representations of its primary signaling pathways.

## Commercial Sources and Availability of Verapamil-d7

**Verapamil-d7**, a deuterated analog of Verapamil, is a critical tool in pharmacokinetic and bioequivalence studies, primarily utilized as an internal standard for mass spectrometry-based quantification of Verapamil in biological matrices.<sup>[1][2]</sup> Several commercial suppliers offer **Verapamil-d7**, typically as the hydrochloride salt. The following table summarizes the available quantitative data from various suppliers to facilitate easy comparison.

Supplier	Product Name	CAS Number	Chemical Purity	Isotopic Purity (% Atom D)	Available Formulations/Sizes
ESS Chem Co.	Verapamil-D7 Hydrochloride	1188265-55-5	99.7% by HPLC	99%	10 mg, 25 mg, 50 mg, 100 mg[3]
MedChemExpress	Verapamil-d7	100578-79-8	Not specified	Not specified	1 mg, 5 mg, 10 mg[1][4]
Clinivex	Verapamil-d7 HCl	1188265-55-5	Not specified	Not specified	Available in mg quantities
Simson Pharma Limited	Verapamil-D7 Hydrochloride	1188265-55-5	Certificate of Analysis provided	Not specified	Inquire for details
Clearsynth	Norverapamil-d7	263175-44-6	Purity by HPLC	Not specified	Inquire for details
Pharmaffiliates	Verapamil-d7 Hydrochloride	1188265-55-5	Not specified	Not specified	Inquire for details
Artis Standards	Verapamil D7	1188265-55-5	Not specified	Not specified	Inquire for details

Note: "Not specified" indicates that the information was not readily available on the supplier's public-facing documentation at the time of this guide's compilation. Researchers are advised to request a Certificate of Analysis (CoA) from the supplier for detailed specifications before purchase.

## Experimental Protocols: Quantification of Verapamil using Verapamil-d7 by LC-MS/MS

The following is a representative, detailed methodology for the quantification of Verapamil in human plasma using **Verapamil-d7** as an internal standard (IS). This protocol is based on established methods in the scientific literature.

## Materials and Reagents

- Verapamil reference standard
- **Verapamil-d7** (internal standard)
- Human plasma (with anticoagulant, e.g., sodium heparin)
- Methanol (LC-MS grade)
- Acetonitrile (LC-MS grade)
- Formic acid (LC-MS grade)
- Water (LC-MS grade)
- Extraction solvent (e.g., methyl tert-butyl ether or a mixture of ethyl acetate and hexane)

## Preparation of Stock and Working Solutions

- Stock Solutions (1 mg/mL): Prepare individual stock solutions of Verapamil and **Verapamil-d7** by dissolving the accurately weighed compounds in methanol.
- Working Solutions: Prepare serial dilutions of the Verapamil stock solution in a methanol:water (50:50, v/v) mixture to create calibration standards. Prepare a working solution of **Verapamil-d7** in the same diluent at an appropriate concentration (e.g., 100 ng/mL).

## Sample Preparation (Liquid-Liquid Extraction)

- To 100  $\mu$ L of plasma sample (calibration standard, quality control, or unknown), add 25  $\mu$ L of the **Verapamil-d7** working solution and vortex briefly.
- Add 1 mL of the extraction solvent.
- Vortex mix for 5 minutes.
- Centrifuge at 10,000 rpm for 10 minutes at 4°C.

- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 µL of the mobile phase.
- Inject a portion of the reconstituted sample (e.g., 5-10 µL) into the LC-MS/MS system.

## LC-MS/MS Instrumentation and Conditions

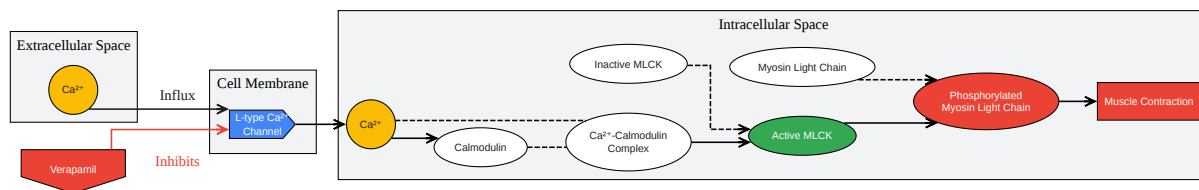
- Liquid Chromatograph (LC): A high-performance liquid chromatography system.
- Column: A C18 analytical column (e.g., 50 x 2.1 mm, 5 µm) is commonly used.
- Mobile Phase: A gradient or isocratic elution using a mixture of acetonitrile and water with a modifier like formic acid (e.g., 0.1%) is typical.
- Flow Rate: A flow rate in the range of 0.2-0.5 mL/min is often employed.
- Mass Spectrometer (MS): A triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) mode.
- Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The precursor to product ion transitions for Verapamil (e.g., m/z 455.3 → 165.2) and **Verapamil-d7** (e.g., m/z 462.3 → 165.2) should be optimized.

## Signaling Pathways and Mechanisms of Action

Verapamil exerts its therapeutic effects primarily through the inhibition of L-type calcium channels and also acts as an inhibitor of the P-glycoprotein efflux pump.

### L-Type Calcium Channel Blockade

Verapamil blocks the influx of calcium ions through voltage-gated L-type calcium channels, which are abundant in cardiac and vascular smooth muscle cells. This blockade leads to a reduction in intracellular calcium concentration, resulting in vasodilation and a decrease in myocardial contractility and heart rate.

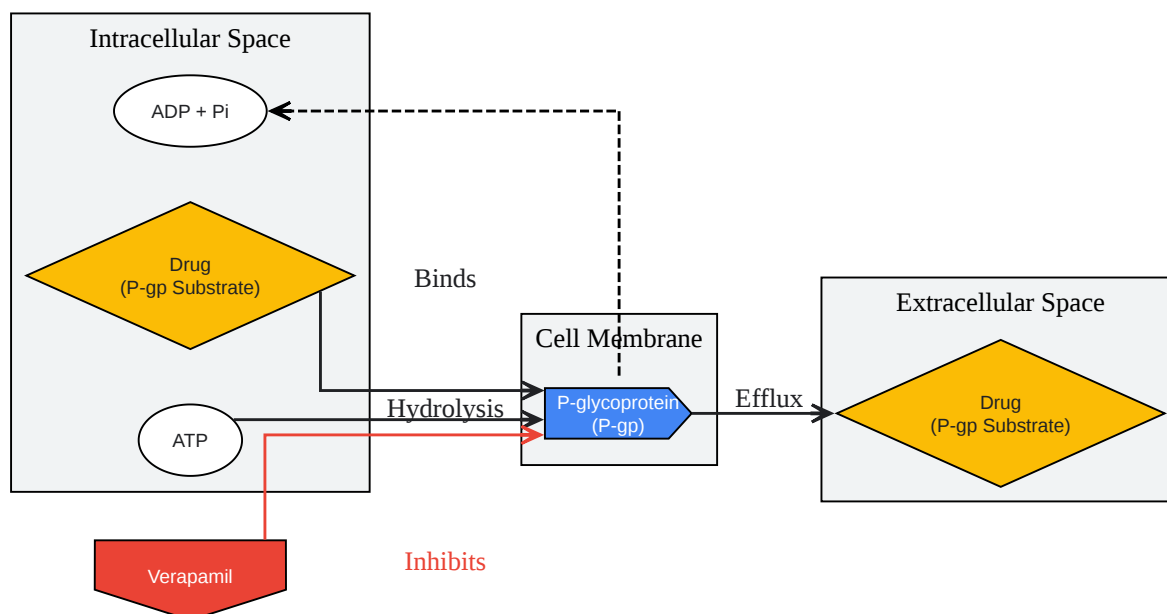


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Verapamil's inhibition of L-type calcium channels.

## P-glycoprotein Inhibition

Verapamil is also a well-known inhibitor of P-glycoprotein (P-gp), an ATP-dependent efflux pump that contributes to multidrug resistance in cancer cells and affects the pharmacokinetics of many drugs. By inhibiting P-gp, Verapamil can increase the intracellular concentration of co-administered drugs that are P-gp substrates.



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Verapamil's inhibition of the P-glycoprotein efflux pump.

## Conclusion

**Verapamil-d7** is an essential analytical tool for researchers in drug development and related fields. This guide provides a foundational understanding of its commercial availability, practical application in quantitative analysis, and the key signaling pathways it modulates. For specific applications, it is crucial to obtain detailed product specifications from the chosen supplier and to validate all analytical methods according to relevant regulatory guidelines.

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## References

- 1. medchemexpress.com [medchemexpress.com]
- 2. lcms.cz [lcms.cz]
- 3. esschemco.com [esschemco.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
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